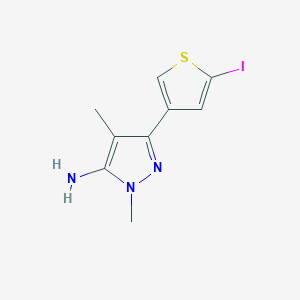
3-(5-iodothiophen-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-iodothiophen-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that features both thiophene and pyrazole rings. The presence of iodine in the thiophene ring and the amine group in the pyrazole ring makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-iodothiophen-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the iodination of a thiophene derivative followed by the formation of the pyrazole ring. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the thiophene ring. The pyrazole ring can then be formed through a cyclization reaction involving a hydrazine derivative and a diketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are often employed to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-iodothiophen-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups in the molecule.
Substitution: The iodine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Aplicaciones Científicas De Investigación
3-(5-iodothiophen-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used as a probe or ligand in biological studies, particularly in the investigation of enzyme activities and protein interactions.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3-(5-iodothiophen-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine depends on its specific application. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. The presence of the iodine atom and the amine group can influence the compound’s binding affinity and specificity for its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-bromothiophen-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine
- 3-(5-chlorothiophen-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine
- 3-(5-fluorothiophen-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine
Uniqueness
The uniqueness of 3-(5-iodothiophen-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s interactions with biological targets and potentially leading to unique pharmacological properties.
Propiedades
Fórmula molecular |
C9H10IN3S |
|---|---|
Peso molecular |
319.17 g/mol |
Nombre IUPAC |
5-(5-iodothiophen-3-yl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C9H10IN3S/c1-5-8(12-13(2)9(5)11)6-3-7(10)14-4-6/h3-4H,11H2,1-2H3 |
Clave InChI |
NUDQZVMJNLFRSU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1C2=CSC(=C2)I)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


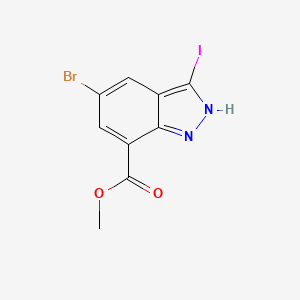
![O-[(4-Chloro-3-methyl-phenyl)methyl]hydroxylamine](/img/structure/B15240795.png)
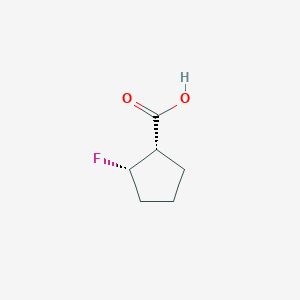
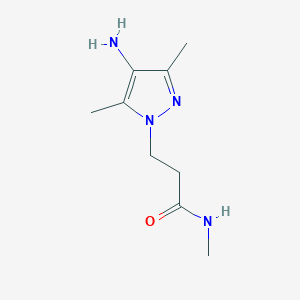
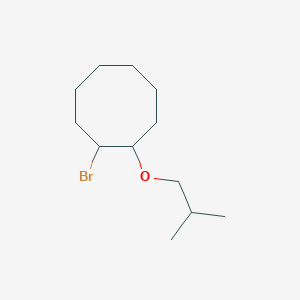
![4-[(Pent-3-yn-1-yl)amino]benzoic acid](/img/structure/B15240820.png)
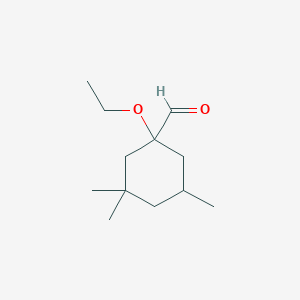
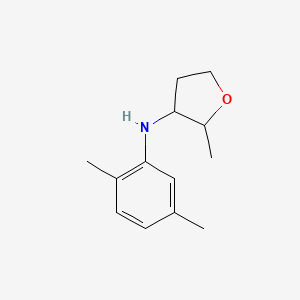

amino]acetic acid hydrochloride](/img/structure/B15240841.png)
![tert-butyl (3R,4S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B15240846.png)

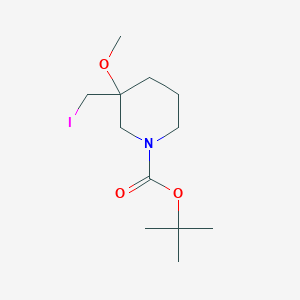
![1-Azaspiro[3.6]decane](/img/structure/B15240871.png)
